molecular formula C7H12ClN3 B3029662 4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride CAS No. 74197-18-5

4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride

Cat. No. B3029662
CAS RN: 74197-18-5
M. Wt: 173.64
InChI Key: SMQZJERKLBLABI-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride is a chemical compound that has been widely used in scientific research. It is commonly known as THI and has been synthesized using various methods. The compound has been found to have a unique mechanism of action, which makes it useful in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride involves the inhibition of protein-protein interactions. The compound binds to specific sites on proteins, preventing them from interacting with other proteins. This inhibition can lead to the disruption of various biological processes, making the compound useful in the study of these processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride are dependent on the specific biological process being studied. However, the compound has been found to have a wide range of effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride in lab experiments is its ability to inhibit protein-protein interactions. This makes it useful in the study of various biological processes. However, the compound has some limitations, including its toxicity and its limited solubility in water.

Future Directions

There are several future directions for the use of 4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride in scientific research. One direction is the development of more potent and selective inhibitors of protein-protein interactions. Another direction is the use of the compound in the study of the role of specific proteins in various diseases. Additionally, the compound could be used in the development of new drugs for the treatment of cancer and other diseases.
Conclusion
In conclusion, 4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride is a useful compound in scientific research. Its unique mechanism of action makes it useful in the study of protein-protein interactions and various biological processes. The compound has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Scientific Research Applications

4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride has been used in scientific research to study various biological processes. It has been found to be useful in the study of protein-protein interactions, which are essential for many biological processes. The compound has also been used to study the role of certain proteins in cancer development and progression. Additionally, it has been used to study the effects of certain drugs on cellular processes.

properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c8-6-1-2-7-5(3-6)4-9-10-7;/h4,6H,1-3,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQZJERKLBLABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=NN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride

CAS RN

74197-18-5
Record name 2H-Indazol-5-amine, 4,5,6,7-tetrahydro-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74197-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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